molecular formula C20H20N4O2S2 B2972473 N-(2,4-dimethylphenyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 392295-54-4

N-(2,4-dimethylphenyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2972473
CAS No.: 392295-54-4
M. Wt: 412.53
InChI Key: FFAGULGHWHZGBQ-UHFFFAOYSA-N
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Description

The compound N-(2,4-dimethylphenyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide (CAS: 476484-62-5) is a heterocyclic derivative featuring a 1,3,4-thiadiazole core substituted with a phenylacetamido group at position 5 and a thioether-linked acetamide moiety at position 2. Its molecular formula is C₁₉H₁₈ClN₃OS₃ (average mass: 436.003 Da), and it exhibits structural complexity with multiple pharmacophoric elements:

  • A 2,4-dimethylphenyl group (N-substituent) enhancing lipophilicity.
  • A thioether bridge connecting the thiadiazole to the acetamide side chain, which may influence metabolic stability .

Properties

IUPAC Name

N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S2/c1-13-8-9-16(14(2)10-13)21-18(26)12-27-20-24-23-19(28-20)22-17(25)11-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,21,26)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFAGULGHWHZGBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a carboxylic acid derivative under acidic conditions.

    Attachment of the Phenylacetamido Group: The phenylacetamido group is introduced via an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

    Formation of the Thioether Linkage: The final step involves the formation of the thioether linkage by reacting the thiadiazole derivative with 2-chloro-N-(2,4-dimethylphenyl)acetamide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, greener solvents, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the amide or thiadiazole functionalities, potentially leading to the formation of amines or thiols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination, often in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Biology and Medicine

    Antimicrobial Agents: The thiadiazole ring is known for its antimicrobial properties, making this compound a potential candidate for the development of new antibiotics.

    Anti-inflammatory Agents: The compound’s structure suggests it could interact with biological targets involved in inflammation, providing a basis for the development of new anti-inflammatory drugs.

Industry

    Polymer Additives: The compound can be used as an additive in polymers to enhance their thermal stability and mechanical properties.

    Dyes and Pigments: Its aromatic structure makes it suitable for use in the synthesis of dyes and pigments with specific color properties.

Mechanism of Action

The mechanism by which N-(2,4-dimethylphenyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide exerts its effects depends on its application:

    Antimicrobial Activity: The compound likely disrupts bacterial cell wall synthesis or function, leading to cell death.

    Anti-inflammatory Activity: It may inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Structural Analogues of 1,3,4-Thiadiazole Derivatives

The following table summarizes key structural analogs and their properties:

Compound Name/ID Substituents/Modifications Molecular Formula Key Properties/Bioactivity Reference
Target Compound 2,4-dimethylphenyl; 5-(2-phenylacetamido); thioether-acetamide C₁₉H₁₈ClN₃OS₃ Structural complexity with dual amide groups; potential anticancer activity (inferred)
4y N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide C₁₄H₁₆N₆OS₂ IC₅₀: 0.084 ± 0.020 mmol L⁻¹ (MCF7); 0.034 ± 0.008 mmol L⁻¹ (A549); aromatase inhibition
5j 4-chlorobenzylthio; 2-isopropyl-5-methylphenoxy C₂₀H₁₉ClN₂O₂S₂ Yield: 82%; melting point: 138–140°C; no explicit bioactivity reported
Compound 3 () 4-chlorophenyl; 4-nitrophenylamino C₁₅H₁₂ClN₅O₃S₂ Akt inhibition (92.36%); apoptosis induction in C6 glioma cells
4g () 6-methylbenzothiazole; 3-phenylureido C₁₈H₁₅N₅OS₂ Antiproliferative activity; molecular weight: 456.56 Da
BPTES () Bis-thiadiazole with phenylacetamide groups C₁₈H₂₂N₆O₂S₃ Glutaminase-1 inhibitor; preclinical PET tracer relevance

Key Structural and Functional Differences

Substituent Effects on Bioactivity: Electron-Withdrawing Groups: Compound 3 () with a 4-nitrophenylamino group showed strong Akt inhibition (92.36%), likely due to enhanced electrophilicity and π-π interactions with kinase domains . In contrast, the target compound’s 2-phenylacetamido group may prioritize hydrogen bonding over electronic effects.

Thioether vs. Ether Linkages: Compounds like 5j () with phenoxy linkages exhibit lower yields (72–88%) and higher melting points (132–170°C), suggesting stronger crystalline packing. The target compound’s thioether bridge may confer metabolic resistance compared to oxygen analogs .

Anticancer Mechanisms: 4y () demonstrates dual cytotoxicity and aromatase inhibition, whereas compound 3 () targets Akt signaling. The target compound’s lack of a nitro or tolylamino group may limit overlap with these mechanisms but leaves room for unexplored pathways .

Research Findings and Implications

  • Anticancer Potential: Compounds like 4y and 3 highlight the importance of thiadiazole-thioacetamide scaffolds in targeting cancer cell lines and signaling pathways.
  • SAR Insights : Substituents at the 5-position of the thiadiazole ring (e.g., phenylacetamido vs. ureido) critically modulate target selectivity. For example, ureido -containing analogs () showed antiproliferative effects, while phenylacetamido groups may favor kinase interactions .

Biological Activity

N-(2,4-dimethylphenyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity.

Chemical Structure and Properties

The molecular formula of this compound is C20H20N4O2S2. The compound features a 1,3,4-thiadiazole ring, which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC20H20N4O2S2
Molecular Weight412.53 g/mol
Purity≥ 95%

Anticancer Activity

Research has indicated that derivatives of 1,3,4-thiadiazole exhibit significant anticancer properties. A study evaluated various thiadiazole derivatives against different cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The compound N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide demonstrated promising cytotoxic activity with IC50 values of 0.084 ± 0.020 mmol L–1 against MCF-7 and 0.034 ± 0.008 mmol L–1 against A549 cells .

The anticancer mechanisms attributed to 1,3,4-thiadiazole derivatives include:

  • Inhibition of RNA and DNA Synthesis : Targeting the replication processes crucial for tumor growth.
  • Histone Deacetylase Inhibition : Modulating gene expression related to cell cycle regulation.
  • Phosphodiesterase Inhibition : Affecting signaling pathways involved in cell proliferation .

Case Study 1: Synthesis and Evaluation

A study synthesized a series of thiadiazole derivatives and assessed their biological activities. Among them, the compound with a specific substitution pattern showed enhanced activity against cancer cell lines compared to standard chemotherapeutics like cisplatin .

Case Study 2: Structure–Activity Relationship

The structure–activity relationship (SAR) studies highlighted that modifications at the thiadiazole ring significantly influenced the anticancer efficacy of the compounds. For instance, compounds with electron-donating groups exhibited increased cytotoxicity .

Q & A

Q. What are the standard synthetic routes for N-(2,4-dimethylphenyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide?

The compound is synthesized via multi-step protocols. A common approach involves coupling 5-amino-1,3,4-thiadiazole-2-thiol with activated phenylacetic acid derivatives using carbodiimide reagents (e.g., EDC/HOBt) in acetonitrile under ambient conditions . Alternatively, thiadiazole intermediates can be prepared via refluxing thiosemicarbazides with POCl₃, followed by functionalization with acetamide groups . Yield optimization often requires pH adjustment (e.g., ammonia solution for precipitation) and recrystallization from DMSO/water mixtures .

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

  • NMR (¹H/¹³C): Assigns proton environments (e.g., methyl groups at δ 2.3–2.5 ppm) and confirms thiadiazole ring formation (C=S signals near 165–170 ppm) .
  • X-ray diffraction: Resolves inversion dimers and stacking patterns, as seen in related thiadiazole derivatives (e.g., R₂²(8) motifs along the b-axis) .
  • Elemental analysis: Validates purity (>95%) by matching calculated vs. observed C, H, N, S content .

Q. What biological activities are associated with its structural motifs?

The 1,3,4-thiadiazole core exhibits broad-spectrum antibacterial activity (e.g., against Staphylococcus aureus), while the phenylacetamido group enhances pharmacokinetic properties by modulating lipophilicity . Substitutions at the 2,4-dimethylphenyl moiety may influence target selectivity .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale preparation?

  • Solvent optimization: Replace acetonitrile with toluene/water mixtures to facilitate phase separation and reduce side reactions .
  • Catalytic additives: Use Na₂SO₄ to dry organic layers during extraction, minimizing hydrolysis of sensitive intermediates .
  • Reaction monitoring: Employ TLC (hexane:ethyl acetate, 9:1) to track azide formation and prevent over-reaction .

Q. What strategies address poor aqueous solubility during bioactivity assays?

  • Co-solvent systems: Use DMSO/PBS blends (<5% DMSO) to maintain compound stability .
  • Prodrug derivatization: Introduce phosphate or glycosyl groups at the acetamide nitrogen to enhance hydrophilicity .

Q. How do structural modifications impact pharmacological activity?

  • Substitution at the thiadiazole 5-position: Electron-withdrawing groups (e.g., -NO₂) increase antibacterial potency but may reduce oral bioavailability .
  • Thioether linkage: Replacing the thio group (-S-) with sulfonyl (-SO₂-) alters membrane permeability, as shown in SAR studies of analogous compounds .

Data Contradictions and Resolution

Q. Discrepancies in reported antibacterial IC₅₀ values: How to validate findings?

  • Standardize assays: Use CLSI broth microdilution protocols with consistent inoculum sizes (1–5 × 10⁵ CFU/mL) .
  • Control for solvent effects: Compare activity in DMSO vs. saline to rule out solvent-induced false negatives .

Q. Conflicting crystallographic data on dimer formation: Which conditions stabilize specific conformers?

  • Temperature-dependent studies: Crystallize the compound at 100 K vs. 298 K to assess thermal effects on dimerization .
  • Solvent polarity: Polar solvents (e.g., methanol) favor hydrogen-bonded dimers, while apolar solvents (e.g., chloroform) stabilize π-stacking .

Methodological Tables

Table 1. Key Synthetic Steps and Yields

StepReagents/ConditionsYield (%)Reference
Thiadiazole formationPOCl₃, 90°C, 3 h65–70
Acetamide couplingEDC/HOBt, RT, 30 min80–85
Thioether linkageNaN₃, toluene/water, reflux75

Table 2. Biological Activity of Analogues

SubstituentAntibacterial IC₅₀ (µg/mL)Antifungal IC₅₀ (µg/mL)
-H (Parent)12.525.0
-NO₂6.250.0
-OCH₃25.012.5

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